1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
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Overview
Description
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a phenyl ring with an acetyl group, followed by the introduction of hydroxy and hydroxymethyl groups through subsequent reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as iron(III) chloride or aluminum chloride in the presence of halogens.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: A simpler analog with a phenyl ring and an acetone group.
1-(3-Methoxyphenyl)-2-propanone: Similar structure with a methoxy group instead of a hydroxy group.
1-(3-Hydroxyphenyl)-2-propanone: Contains a hydroxy group on the phenyl ring but lacks the hydroxymethyl group.
Uniqueness
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is unique due to the presence of both hydroxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
648416-58-4 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C12H14O4/c1-8(15)9-3-2-4-10(5-9)12(16)11(6-13)7-14/h2-5,11,13-14H,6-7H2,1H3 |
InChI Key |
HHIMIMBQOMWAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C(CO)CO |
Origin of Product |
United States |
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